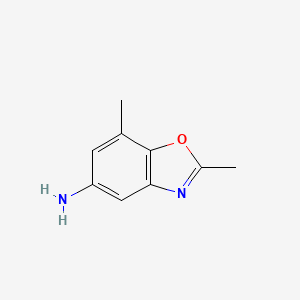

![molecular formula C8H13N3 B2945824 (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2416218-65-8](/img/structure/B2945824.png)

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 2416218-65-8 . It has a molecular weight of 151.21 . The compound is stored at room temperature and it appears as a powder .

Synthesis Analysis

The synthesis of such compounds is often achieved by reducing pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo [1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Molecular Structure Analysis

The InChI code for this compound is1S/C8H13N3/c1-6-5-7 (2)11-8 (10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3/t6-,7+/m1/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Chemical Reactions Analysis

The reduction of pyrazolopyrimidines with complex hydrides is a common reaction for synthesizing tetrahydropyrazolo[1,5-a]pyrimidines . This reaction can form four possible stereoisomers due to the presence of substituents at positions five and seven .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 151.21 .Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

The chemistry and synthesis of pyrazolo[1,5-a]pyrimidines have been extensively explored due to their potential in creating compounds with varied biological activities. Chimichi et al. (1996) elucidated the reaction mechanism of substituted pyrazolo[1,5-a]pyrimidines through NMR spectroscopy and X-ray diffraction analysis, which provides a foundation for understanding the structural characteristics of similar compounds (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996). Additionally, the synthesis and antimicrobial studies of pyrimidine pyrazole heterocycles by Kumar et al. (2014) demonstrate the pharmaceutical interest in these compounds due to their genetic material relevance and potential antimicrobial properties (Kumar, Arora, Ruhil, Phougat, Chhillar, & Prasad, 2014).

Structural Analysis and Properties

The structural analysis of isomeric compounds related to pyrazolo[1,5-a]pyrimidines has shown the impact of substitutions on molecular properties. Avasthi et al. (2002) investigated the disappearance of dimerization in isomeric pyrazolo[3,4-d]pyrimidine-based molecules due to interchanged substitutions, highlighting the influence of molecular structure on physical properties and potential intermolecular interactions (Avasthi, Rawat, Chandra, Sharon, & Maulik, 2002).

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in drug discovery, particularly as antitumor and antimicrobial agents. The synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and related heterocycles have been explored, with some compounds showing potent activity against human cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Hassan, Moustafa, & Awad, 2017). Furthermore, the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines have revealed compounds with significant cytotoxic activities, underscoring the importance of this chemical framework in developing new anticancer agents (El-Naggar, Hassan, Awad, & Mady, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The compound’s bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . This indicates the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules .

Wirkmechanismus

Target of Action

The primary targets of EN300-26573134 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

EN300-26573134 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can affect a variety of biochemical pathways, including those involved in inflammation and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by EN300-26573134 leads to bronchodilation and non-steroidal anti-inflammatory effects . This makes it a potentially effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects are beneficial.

Eigenschaften

IUPAC Name |

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSZWPCRKZTMC-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=CC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N2C(=CC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)

![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)

![6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2945744.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2945747.png)

![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)

![4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2945751.png)

![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2945757.png)

![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2945761.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one](/img/structure/B2945762.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2945764.png)